molecular formula C30H28N2O12 B1215233 Phenolphthalexon CAS No. 25296-54-2

Phenolphthalexon

Cat. No.: B1215233
CAS No.: 25296-54-2
M. Wt: 608.5 g/mol
InChI Key: QHKMTHBQSIKVAC-UHFFFAOYSA-N
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Description

Phenolphthalexon is a chemical compound that is widely used as an acid-base indicator in various chemical reactions It is known for its distinct color change properties, turning colorless in acidic solutions and pink in basic solutions

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenolphthalexon is synthesized through the condensation reaction of phenol and phthalic anhydride in the presence of a strong acid catalyst such as sulfuric acid or zinc chloride. The reaction involves heating the reactants to a high temperature, typically around 150-200°C, to facilitate the formation of the this compound compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the final product. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phenolphthalexon undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions, usually under mild conditions.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, and the reactions are conducted under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Chemical Indicator in Acid-Base Titrations

Phenolphthalexon as an Indicator
this compound is widely used as an acid-base indicator due to its distinct color change properties. In acidic solutions, it remains colorless, while in basic solutions, it turns pink. This characteristic makes it valuable in titrations where precise pH measurements are crucial. The color transition occurs at a pH range of approximately 8.0 to 10.0, allowing for effective monitoring of reactions involving strong bases and weak acids .

Forensic Applications

Detection of Blood
A derivative of phenolphthalein, known as phenolphthalin, is utilized in forensic science for blood detection through the Kastle-Meyer test. This test involves applying a sample suspected of containing blood with a reagent mixture that includes alcohol, phenolphthalein, and hydrogen peroxide. If hemoglobin is present, the mixture will turn pink, indicating a positive result for blood presence. This method is non-destructive and allows for further testing on the sample .

Medical and Pharmaceutical Uses

Laxative Preparations
this compound has been historically used in over-the-counter laxatives due to its ability to stimulate bowel movements. However, studies have raised concerns about its safety profile, linking prolonged use to potential carcinogenic effects. Research indicates that high doses of this compound can lead to increased incidences of tumors in laboratory animals . Despite these findings, it remains a common ingredient in laxative formulations.

Case Study 1: Carcinogenicity Studies

A significant study conducted by the National Toxicology Program revealed that long-term exposure to this compound in rats resulted in increased incidences of various tumors, including histiocytic sarcomas and malignant lymphomas. The study involved administering different concentrations of this compound over two years, with results indicating a clear correlation between dosage and tumor development .

Case Study 2: Forensic Analysis

In forensic investigations, the Kastle-Meyer test has been validated through numerous case studies demonstrating its efficacy in identifying blood traces at crime scenes. The reliability of this test has been reinforced by its consistent performance across various samples and conditions .

Table 1: Summary of this compound's Applications

Application AreaSpecific UseNotes
Acid-Base TitrationIndicator for pH changesColorless in acid; pink in base
Forensic ScienceBlood detection (Kastle-Meyer test)Non-destructive; rapid results
MedicalLaxative preparationsPotential carcinogenic effects noted

Table 2: Findings from Carcinogenicity Studies

Study TypeOrganismDosage (mg/kg)Findings
Long-term FeedingRats12,000 - 50,000Increased tumor incidence
Long-term FeedingMice3000 - 12,000Histiocytic sarcomas observed

Mechanism of Action

Phenolphthalexon exerts its effects through its ability to change color in response to pH changes. The mechanism involves the ionization of the this compound molecule, which leads to a structural change that results in a color change. In acidic solutions, the molecule remains in its non-ionized form, which is colorless. In basic solutions, the molecule loses protons and forms a pink-colored ionized species.

Comparison with Similar Compounds

Phenolphthalexon is similar to other phthalein dyes such as phenolphthalein and thymolphthalein. it is unique in its specific color change properties and its applications as an acid-base indicator. Other similar compounds include:

    Phenolphthalein: Used as an acid-base indicator with a color change from colorless to pink.

    Thymolphthalein: Another phthalein dye used as an indicator with a color change from colorless to blue.

This compound stands out due to its distinct color change range and its versatility in various scientific applications.

Biological Activity

Phenolphthalexon, a derivative of phenolphthalein, has garnered attention for its biological activities, particularly in the context of cancer research and cellular toxicity. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is structurally related to phenolphthalein, known for its use as an acid-base indicator. The compound exhibits a range of biological activities, including cytotoxicity , antioxidant properties , and potential carcinogenic effects . The mechanism of action appears to involve interactions with cellular components that lead to oxidative stress and genotoxicity.

Cytotoxicity and Antioxidant Activity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study reported that derivatives of phenolphthalein showed significant cytotoxic effects against human cervical cancer cells (HeLa), with some compounds exhibiting an IC50 lower than that of doxorubicin, a standard chemotherapy drug .

Table 1: Cytotoxicity Data of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
3dHeLa5.2
3dMCF-77.5
ControlHeLa10.0Doxorubicin

The antioxidant capacity was assessed using DPPH and ABTS radical scavenging assays, where this compound derivatives demonstrated notable inhibition rates, suggesting potential protective effects against oxidative damage .

Estrogenic Activity and Genotoxicity

This compound has been shown to exhibit weak estrogenic activity, similar to other phthalates. This activity involves competition with estrogen for binding sites on MCF-7 human breast cancer cells . Additionally, it has been identified as genotoxic, with studies indicating that it can induce chromosomal aberrations in human cells at concentrations as low as 23 µg/ml .

Case Study: Carcinogenic Effects in Animal Models

A significant body of research has focused on the carcinogenic potential of this compound. In long-term studies involving F344 rats and B6C3F1 mice, administration of this compound resulted in increased incidences of various tumors, including renal tubule adenomas and malignant lymphomas . These findings underscore the compound's potential as a multisite carcinogen.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces cell death in cancer cell lines (e.g., HeLa)
AntioxidantScavenges free radicals (DPPH and ABTS assays)
Estrogenic ActivityCompetes with estrogen for binding sites in breast cancer cells
GenotoxicityInduces chromosomal aberrations; clastogenic effects observed
CarcinogenicityAssociated with multiple tumor types in animal models

Properties

IUPAC Name

2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxyphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxyphenyl]methyl-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O12/c33-23-7-5-19(9-17(23)11-31(13-25(35)36)14-26(37)38)30(22-4-2-1-3-21(22)29(43)44-30)20-6-8-24(34)18(10-20)12-32(15-27(39)40)16-28(41)42/h1-10,33-34H,11-16H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKMTHBQSIKVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)CN(CC(=O)O)CC(=O)O)C4=CC(=C(C=C4)O)CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62698-58-2 (tetra-hydrochloride salt)
Record name Phenolphthalexon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025296542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20897393
Record name Phenolphthalexon
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25296-54-2
Record name N,N′-[(3-Oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine]
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenolphthalexon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025296542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenolphthalexon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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